

A Technical Guide to Quantum Chemical Calculations for 2-Isopropoxyethanol

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Compound of Interest

Compound Name: 2-Isopropoxyethanol

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Abstract

This technical guide provides a comprehensive overview of a proposed quantum chemical computational study for **2-isopropoxyethanol**. Due to the limited availability of specific quantum chemical data for **2-isopropoxyethanol** in peer-reviewed literature, this document outlines a robust computational methodology based on established and validated protocols for analogous glycol ethers, such as 2-methoxyethanol and ethylene glycol. The guide details the theoretical background, experimental protocols for computational analysis, and the expected data presentation, including optimized molecular geometries, vibrational frequencies, and electronic properties. This document is intended to serve as a foundational resource for researchers initiating computational studies on **2-isopropoxyethanol** and related compounds, particularly in the fields of materials science, toxicology, and drug development.

Introduction

2-Isopropoxyethanol, a member of the glycol ether family, finds application as a solvent in various industrial and commercial products.^[1] Understanding its molecular properties at a quantum level is crucial for predicting its behavior, reactivity, and potential interactions in biological and chemical systems. Quantum chemical calculations offer a powerful in-silico approach to elucidate the electronic structure, conformational landscape, and spectroscopic properties of molecules.

This guide proposes a computational workflow employing Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules. The choice of functionals and basis sets is informed by successful studies on similar molecules, aiming to provide a balance between computational cost and accuracy.^{[2][3]}

Proposed Computational Methodology

The recommended computational protocol involves a multi-step approach, starting from conformational analysis to the calculation of various molecular properties.

Conformational Analysis

A thorough exploration of the conformational space of **2-isopropoxyethanol** is the first critical step. Due to the presence of multiple rotatable bonds, the molecule can exist in several conformations. The relative energies of these conformers are crucial for determining the most stable structures and for calculating Boltzmann-averaged properties.

Experimental Protocol:

- **Initial Structure Generation:** Generate a set of initial guess structures for the various possible conformers of **2-isopropoxyethanol** by systematically rotating the dihedral angles of the C-C, C-O, and O-H bonds.
- **Preliminary Optimization:** Perform an initial geometry optimization of all generated conformers using a computationally less expensive method, such as the semi-empirical PM7 method or a small basis set DFT calculation (e.g., B3LYP/3-21G).
- **High-Level Optimization and Frequency Calculation:** The lowest energy conformers identified in the preliminary scan should be subjected to full geometry optimization and vibrational frequency calculations at a higher level of theory, such as B3LYP/6-311+G(d,p) or ω B97X-D/6-311+G(d,p). The inclusion of diffuse functions (+) is important for accurately describing hydrogen bonding, and polarization functions (d,p) are essential for capturing the correct molecular shape.
- **Energy Refinement:** For the most stable conformers, single-point energy calculations can be performed using an even more accurate method, such as a larger basis set (e.g., aug-cc-pVTZ) or a different functional, to obtain more reliable relative energies.

- **Solvation Effects:** To model the behavior in a solution, the Polarizable Continuum Model (PCM) can be employed during the optimization and frequency calculations, specifying the solvent of interest (e.g., water).

Calculation of Molecular Properties

Once the optimized geometries of the stable conformers are obtained, a range of molecular properties can be calculated.

Experimental Protocol:

- **Geometric Parameters:** From the optimized structures, key bond lengths, bond angles, and dihedral angles will be extracted.
- **Vibrational Frequencies:** The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of **2-isopropoxyethanol**. These theoretical spectra can be compared with experimental data for validation of the computational method. No imaginary frequencies should be present for a true energy minimum.
- **Electronic Properties:**
 - **HOMO-LUMO Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
 - **Molecular Electrostatic Potential (MEP):** The MEP surface will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.
 - **Natural Bond Orbital (NBO) Analysis:** NBO analysis can provide insights into intramolecular interactions, such as hydrogen bonding and hyperconjugation.
 - **Dipole Moment and Polarizability:** These properties are important for understanding intermolecular interactions.

Data Presentation

The quantitative data generated from the proposed calculations should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Calculated Geometric Parameters of the Most Stable Conformer of **2-Isopropoxyethanol** (Note: The following values are placeholders and would be replaced with actual calculated data.)

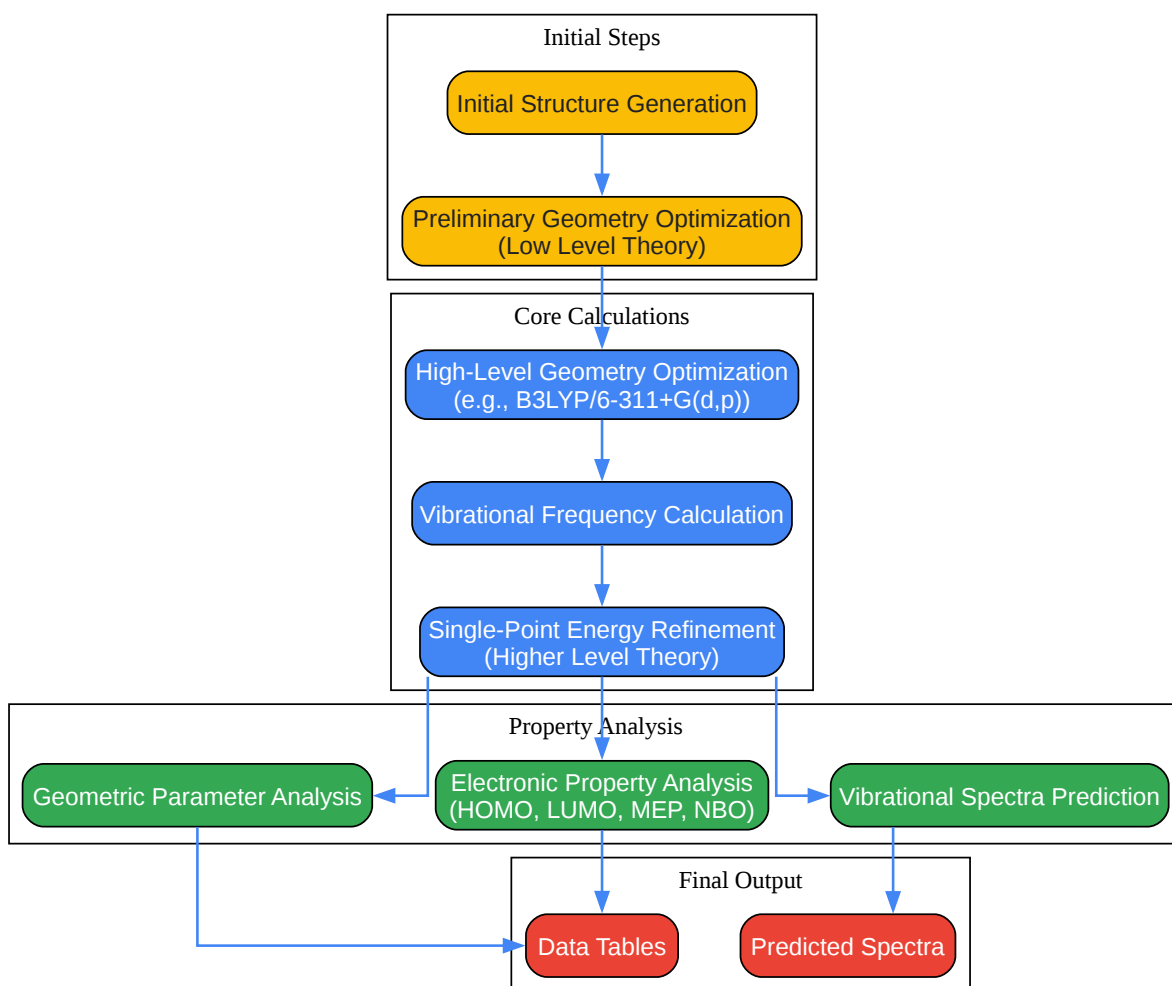
| Parameter | Bond/Angle | Value (Å or °) |
|-----------------|-------------|----------------|
| Bond Lengths | C1-C2 | 1.53 |
| | C2-O3 | 1.42 |
| | O3-C4 | 1.43 |
| | C4-C5 | 1.52 |
| | C4-C6 | 1.52 |
| | C2-O7 | 1.41 |
| | O7-H8 | 0.97 |
| Bond Angles | C1-C2-O3 | 109.5 |
| | C2-O3-C4 | 112.0 |
| | O3-C4-C5 | 109.8 |
| | O3-C4-C6 | 109.8 |
| | C2-O7-H8 | 108.5 |
| Dihedral Angles | C1-C2-O3-C4 | 180.0 (anti) |
| | C2-O3-C4-C5 | 60.0 (gauche) |

Table 2: Calculated Thermodynamic and Electronic Properties of **2-Isopropoxyethanol** (Note: The following values are placeholders and would be replaced with actual calculated data.)

| Property | Value |
|--|------------------------------|
| Relative Energy (kcal/mol) | 0.00 (Most Stable Conformer) |
| Zero-Point Vibrational Energy (kcal/mol) | 85.2 |
| Dipole Moment (Debye) | 2.1 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | 1.2 |
| HOMO-LUMO Gap (eV) | 7.7 |

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex workflows and relationships.



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